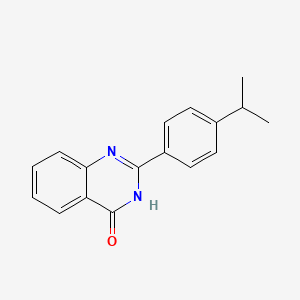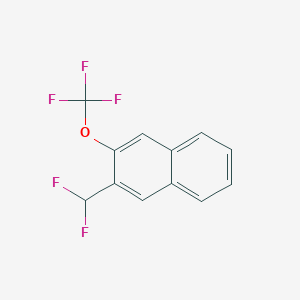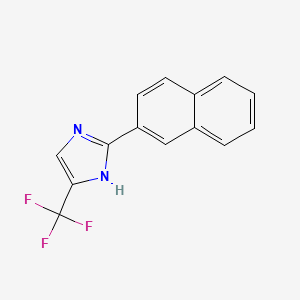
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine is an organic compound belonging to the class of isoquinolines and derivatives Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine can be achieved through several methods. One common approach involves the reaction of 1-phenylisoquinoline with ethylene oxide in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more environmentally friendly .
化学反应分析
Types of Reactions
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted isoquinoline derivatives
科学研究应用
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine has several applications in scientific research:
作用机制
The mechanism of action of 2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine can be compared with other similar compounds, such as:
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine: This compound has a similar structure but with a methyl group attached to the nitrogen atom, which may alter its reactivity and biological activity.
2-Phenyl-1-(2-quinolinyl)ethanamine: This compound contains a quinoline moiety instead of an isoquinoline moiety, leading to differences in its chemical and biological properties.
(2S)-1-(3H-Indol-3-yl)-3-{[5-(6-isoquinolinyl)-3-pyridinyl]oxy}-2: This compound includes an indole moiety, which can significantly impact its interactions with biological targets.
The uniqueness of this compound lies in its specific isoquinoline structure, which provides distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
89721-25-5 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC 名称 |
2-(1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C17H16N2O/c18-10-11-20-16-12-14-8-4-5-9-15(14)17(19-16)13-6-2-1-3-7-13/h1-9,12H,10-11,18H2 |
InChI 键 |
ANZOSNVXTVXSLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)







![7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)



